molecular formula C9H12O5 B1596876 3,4-DI-O-Acetyl-L-arabinal CAS No. 3945-18-4

3,4-DI-O-Acetyl-L-arabinal

Cat. No.: B1596876
CAS No.: 3945-18-4
M. Wt: 200.19 g/mol
InChI Key: OWKCFBYWQGPLSJ-UHFFFAOYSA-N
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Description

3,4-DI-O-Acetyl-L-arabinal: is a chemical compound with the molecular formula C9H12O5 . It is also known by its IUPAC name, 2,3-di-O-acetyl-1,5-anhydro-4-deoxy-D-erythro-pent-4-enitol . This compound is characterized by its acetylated sugar structure, which makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DI-O-Acetyl-L-arabinal typically involves the acetylation of L-arabinose derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . The process involves the protection of hydroxyl groups to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-DI-O-Acetyl-L-arabinal can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: L-arabinal.

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

3,4-DI-O-Acetyl-L-arabinal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DI-O-Acetyl-L-arabinal involves its interaction with enzymes that recognize acetylated sugars. These interactions can affect various biochemical pathways, including those involved in carbohydrate metabolism . The molecular targets are typically enzymes that catalyze the hydrolysis or transfer of acetyl groups.

Comparison with Similar Compounds

Properties

IUPAC Name

(4-acetyloxy-3,4-dihydro-2H-pyran-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKCFBYWQGPLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC=CC1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3945-18-4
Record name D-erythro-Pent-4-enitol, 1,5-anhydro-4-deoxy-, 2,3-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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